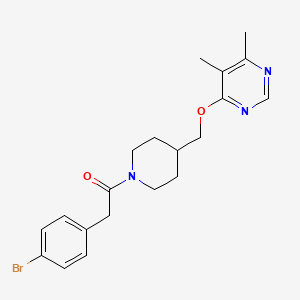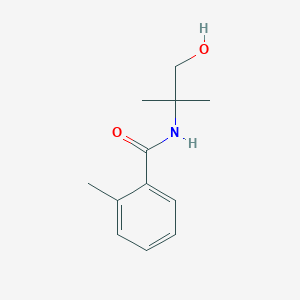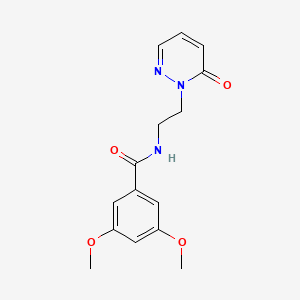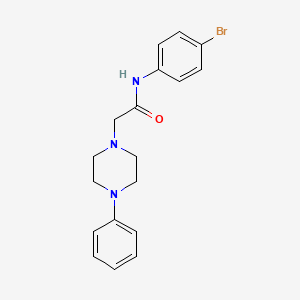
2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multifaceted reactions, including microwave-assisted synthesis and reactions under specific conditions to obtain derivatives with potential antibacterial activity (Merugu et al., 2010). For instance, compounds have been synthesized by the reaction of piperidine with various intermediates under microwave irradiation, highlighting the efficiency and innovation in synthetic methods.
Molecular Structure Analysis
The molecular structure of related compounds, characterized by X-ray crystallography, reveals intricate details such as hydrogen bonding patterns and crystal packing (Balderson et al., 2007). These structures are often stabilized by weak interactions, including C-H...Br and Br...O, contributing to their stability and properties.
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can lead to a variety of products with distinct properties. For example, reactions under microwave irradiation have been employed to synthesize compounds with significant antibacterial activity (Merugu et al., 2010). These methodologies underscore the compound's versatility and potential for further chemical modifications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the behavior of this compound in various environments. While specific data on "2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one" is not directly available, studies on similar compounds provide insights into their crystalline nature and stability under different conditions (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are essential for its application in synthesis and manufacturing processes. For instance, the compound's behavior in the presence of different catalysts and conditions can lead to the formation of novel derivatives with enhanced properties or potential biological activity (Bhat et al., 2018).
Applications De Recherche Scientifique
Research on Chemical Compounds and Their Applications
Parkinsonism and Chemical Exposure : One study discussed the development of parkinsonism in individuals after using an illicit drug intravenously, highlighting the neurological impacts of certain chemicals (Langston et al., 1983). This underscores the importance of understanding chemical toxicity and its neurological effects.
Metabolism of HIV-1 Protease Inhibitors : Another paper explored the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying major metabolic pathways and metabolites in human urine (Balani et al., 1995). Research like this is crucial for developing effective treatments for viral infections.
Exposure to Environmental Chemicals : A study on the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating normal diets, but not of inpatients receiving parenteral alimentation, points to the ubiquity of these compounds in the environment and food, highlighting the need for monitoring and regulation (Ushiyama et al., 1991).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-14-15(2)22-13-23-20(14)26-12-17-7-9-24(10-8-17)19(25)11-16-3-5-18(21)6-4-16/h3-6,13,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQRJYGBBITWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)






![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2489050.png)
![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)

![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)
